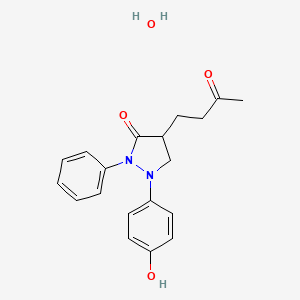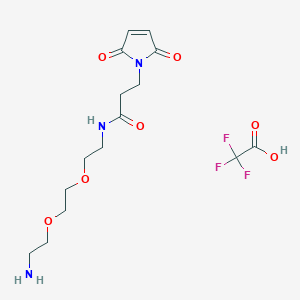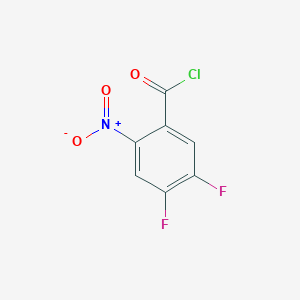
Hexylmethylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylmethylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S It is a sulfonamide derivative that contains both hexyl and methyl groups attached to the sulfamoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexylmethylsulfamoyl chloride can be synthesized through the reaction of hexylamine and methylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Hexylmethylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexylmethylsulfonamide and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Sulfonamide derivatives.
Hydrolysis: Hexylmethylsulfonamide and hydrochloric acid.
Reduction: Hexylmethylsulfonamide.
Applications De Recherche Scientifique
Hexylmethylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are valuable in medicinal chemistry.
Medicinal Chemistry: Sulfonamide derivatives have antibacterial, antifungal, and anti-inflammatory properties, making this compound a useful precursor in drug development.
Material Science: The compound can be used in the modification of surfaces to introduce sulfonamide functional groups, enhancing the material’s properties.
Mécanisme D'action
The mechanism of action of hexylmethylsulfamoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets through hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Dimethylsulfamoyl Chloride: Similar in structure but contains two methyl groups instead of a hexyl and a methyl group.
Methanesulfonyl Chloride: Contains a single methyl group attached to the sulfonyl chloride moiety.
Chlorosulfonamide: Contains an amino group attached to the sulfonyl chloride moiety.
Uniqueness: Hexylmethylsulfamoyl chloride is unique due to the presence of both hexyl and methyl groups, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. The hexyl group provides hydrophobic characteristics, which can be advantageous in certain applications, such as drug design and material science.
Propriétés
Formule moléculaire |
C7H16ClNO2S |
|---|---|
Poids moléculaire |
213.73 g/mol |
Nom IUPAC |
N-hexyl-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-4-5-6-7-9(2)12(8,10)11/h3-7H2,1-2H3 |
Clé InChI |
GGWSIALSTZUVHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



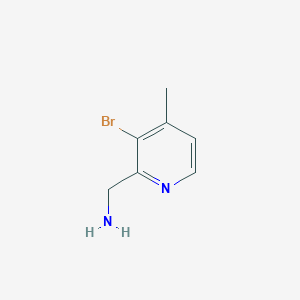

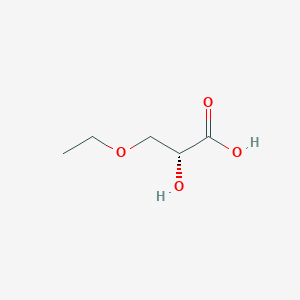

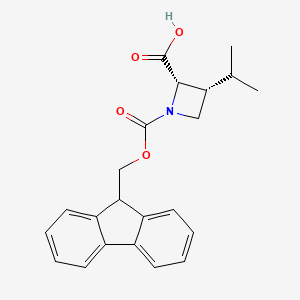

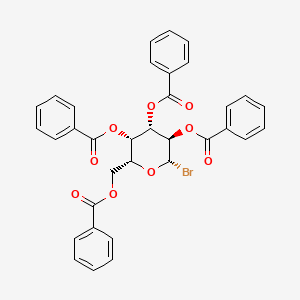
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)


